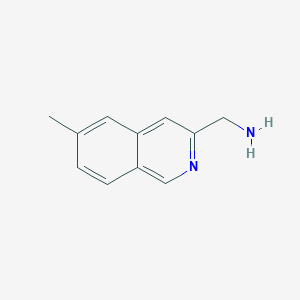

(6-Methylisoquinolin-3-yl)methanamine

Description

(6-Methylisoquinolin-3-yl)methanamine is a heterocyclic amine featuring a methyl-substituted isoquinoline core linked to a methanamine group.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(6-methylisoquinolin-3-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-2-3-9-7-13-11(6-12)5-10(9)4-8/h2-5,7H,6,12H2,1H3 |

InChI Key |

DUQZBQHWJIZXDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Reduction of Isoquinoline-3-carbaldehyde Precursors

A common and effective method involves the reduction of 6-methylisoquinoline-3-carbaldehyde or its derivatives to the corresponding aminomethyl compound. This approach typically proceeds via:

- Step 1: Synthesis of 6-methylisoquinoline-3-carbaldehyde through classical isoquinoline ring construction methods such as the Skraup synthesis or Pomeranz-Fritsch reaction.

- Step 2: Conversion of the aldehyde group (-CHO) at the 3-position to the aminomethyl group (-CH2NH2) by reductive amination or direct reduction followed by amination.

Example: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde with sodium borohydride (NaBH4) under microwave irradiation yields the corresponding hydroxymethyl derivative, which can be further converted to the aminomethyl compound by amination reactions.

Reductive Amination Using Titanium(IV) Isopropoxide and Sodium Borohydride

An alternative synthetic route involves reductive amination of 6-methylpyridin-3-yl ethanone analogs, which can be adapted for isoquinoline systems:

- Stage 1: Reaction of 1-(6-methylpyridin-3-yl)-ethanone with titanium(IV) isopropoxide and ammonia in methanol at room temperature for 6 hours under nitrogen atmosphere.

- Stage 2: Addition of sodium tetrahydroborate (NaBH4) in methanol to reduce the imine intermediate overnight.

- Workup: Quenching with ammonium hydroxide, filtration, solvent removal, and extraction with dichloromethane to isolate the aminomethyl product as an oil.

This method provides a high-yielding, mild, and selective route to aminomethyl derivatives related to (6-Methylisoquinolin-3-yl)methanamine.

Transition Metal-Catalyzed Coupling and Functional Group Transformations

Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to build substituted isoquinoline frameworks, followed by functional group interconversions to introduce the aminomethyl group:

- Formation of 3-bromo or 3-hydroxy isoquinoline intermediates.

- Suzuki coupling with arylboronic acids to install substituents.

- Conversion of hydroxymethyl or bromomethyl groups to aminomethyl via azide intermediates or direct amination.

- Use of protecting groups and subsequent deprotection steps to yield the free amine.

These methods allow for structural diversification and fine-tuning of the isoquinoline scaffold.

- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures (3:5) is effective for isolating pure aminomethyl derivatives.

- Characterization: NMR spectroscopy (¹H and ¹³C) confirms the presence of aminomethyl groups (e.g., -CH2NH2 resonances near δ 3.5-4.5 ppm), mass spectrometry verifies molecular weight (m/z 172.23 for C11H12N2), and X-ray crystallography elucidates molecular conformation and hydrogen bonding.

- Quantification: HPLC with reverse-phase C18 columns and UV detection at 254 nm is suitable for purity assessment in complex mixtures.

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| NaBH4 Reduction of Aldehyde | 6-Methylisoquinoline-3-carbaldehyde | NaBH4, ethanol, microwave, montmorillonite K-10 | Fast, selective, high yield | Requires aldehyde precursor |

| Reductive Amination via Ti(OiPr)4 | 1-(6-Methylpyridin-3-yl)-ethanone | Ti(OiPr)4, NH3, NaBH4, methanol | Mild conditions, good yield | Multi-step, sensitive reagents |

| Pd-Catalyzed Cross-Coupling | 3-Bromo or 3-hydroxy isoquinoline | Pd(OAc)2, phosphonium ligand, arylboronic acid | Structural diversity, scalable | Longer reaction times, catalyst cost |

- The use of microwave irradiation in NaBH4 reductions significantly reduces reaction time and improves yield compared to conventional heating.

- Titanium(IV) isopropoxide-mediated reductive amination offers a robust method for introducing aminomethyl groups on pyridine and isoquinoline derivatives with good selectivity and minimal side reactions.

- Transition metal catalysis, especially palladium-catalyzed Suzuki coupling, enables the synthesis of complex isoquinoline derivatives that can be further functionalized to aminomethyl compounds, expanding the chemical space for drug discovery.

- Purity and structural confirmation through combined spectroscopic and crystallographic methods ensure the reliability of the synthesized compound for downstream applications.

Scientific Research Applications

(6-Methylisoquinolin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methylisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The isoquinoline ring can intercalate with DNA, potentially affecting gene expression and cellular functions. Further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between (6-Methylisoquinolin-3-yl)methanamine and related compounds:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 6-methyl group in the target compound enhances lipophilicity compared to oxygen-rich analogs like the 6,7-dimethoxy or methoxyethoxy derivatives . This property may improve blood-brain barrier penetration but reduce aqueous solubility.

- Solubility: Polar substituents (e.g., methoxyethoxy in ) introduce hydrogen-bonding capacity, increasing solubility.

- Molecular Weight : The target compound (172.23 g/mol) falls within the "drug-like" range (<500 g/mol), whereas biphenyl-substituted analogs (e.g., 370.45 g/mol in ) may face challenges in bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.